
Finasteride Carboxaldehyde
Descripción general
Descripción
Finasteride Carboxaldehyde (CAS: 154387-61-8), also termed omega-aldehyde finasteride, is an oxidative metabolite of finasteride, a 5α-reductase inhibitor used to treat benign prostatic hyperplasia (BPH) and androgenetic alopecia . Structurally, it is an aldehyde derivative of finasteride, with the molecular formula C23H34N2O3 and a molecular weight of 386.53 g/mol . It is synthesized via CYP3A4-mediated hydroxylation of the t-butyl group of finasteride, forming omega-hydroxy finasteride, which is further oxidized to the aldehyde intermediate (this compound) and subsequently to omega-oic acid finasteride .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Finasteride Carboxaldehyde involves the metabolic conversion of Finasteride in the human body. This conversion is facilitated by enzymes in the liver and other tissues .
Industrial Production Methods: Industrial production methods for this compound are not commonly reported, as it is primarily a metabolite rather than a directly synthesized compound. the production of Finasteride, its precursor, involves complex organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical structure .
Análisis De Reacciones Químicas
Types of Reactions: Finasteride Carboxaldehyde can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Antioxidant and Antiproliferative Activity
Recent studies have demonstrated that finasteride exhibits significant antioxidant properties and antiproliferative effects against glioblastoma cells. High doses of finasteride have been shown to:
- Downregulate β-catenin protein levels.
- Suppress AKT/mTOR signaling pathways.
- Decrease intracellular reactive oxygen species (ROS) levels through the induction of antioxidant genes .
Topical Applications for Hair Loss
Finasteride carboxaldehyde has been explored in topical formulations aimed at treating AGA. A phase III study indicated that topical finasteride (0.25% solution) significantly improved hair count compared to placebo, showing similar efficacy to oral finasteride . This suggests that this compound could be an effective component in topical treatments.
Potential Use in Doping Control
Research indicates that finasteride can act as a masking agent for anabolic steroids in doping control. Studies have shown that it alters urinary steroid profiles, complicating the detection of certain steroids . The identification of this compound as a urinary metabolite could enhance screening methods for doping violations.
Treatment of Hirsutism
Finasteride has been effectively used to treat hirsutism in women, with studies reporting significant reductions in facial and bodily hair growth after prolonged treatment . The role of its metabolites, including this compound, may contribute to its efficacy in managing excessive hair growth.
Transgender Hormone Therapy
In transgender women, finasteride is sometimes included in hormone therapy regimens due to its antiandrogenic properties. However, clinical research on its safety and efficacy for this purpose remains limited .
Case Study: Antiproliferative Effects on Glioblastoma Cells
Treatment | Effect on Cell Proliferation | Mechanism |
---|---|---|
High-dose Finasteride | Significant reduction | Downregulation of β-catenin; suppression of AKT/mTOR signaling |
Case Study: Efficacy of Topical Finasteride
Study Group | Mean Change from Baseline (Hairs) | Statistical Significance |
---|---|---|
Topical Finasteride | 20.2 | p < 0.001 |
Placebo | 6.7 | - |
Doping Control Implications
Parameter | Pre-Finasteride Use | Post-Finasteride Use |
---|---|---|
Norandrosterone Excretion | 100% | 20-40% |
Noretiocholanolone Excretion | 100% | Up to 400% |
Mecanismo De Acción
Finasteride Carboxaldehyde exerts its effects by being a part of the metabolic pathway of Finasteride. Finasteride itself acts as a competitive and specific inhibitor of Type II 5α-reductase, an enzyme that converts testosterone into the more active metabolite, dihydrotestosterone (DHT). By inhibiting this enzyme, Finasteride reduces the levels of DHT, thereby alleviating symptoms of conditions like benign prostatic hyperplasia and androgenetic alopecia .
Comparación Con Compuestos Similares
Comparison with Other Finasteride Metabolites
Finasteride Carboxaldehyde is part of a sequential oxidative pathway involving three key metabolites:
Omega-hydroxy finasteride : Formed via CYP3A4-mediated hydroxylation of finasteride.
Omega-aldehyde finasteride (this compound) : Intermediate metabolite generated by further oxidation of the hydroxylated form.
Omega-oic acid finasteride : Final metabolite produced by oxidation of the aldehyde group.
Table 1: Key Differences Among Finasteride Metabolites
Parameter | Omega-Hydroxy Finasteride | This compound | Omega-Oic Acid Finasteride |
---|---|---|---|
Functional Group | -OH | -CHO | -COOH |
Enzymatic Pathway | CYP3A4 oxidation | CYP3A4 oxidation | CYP3A4/NAD-dependent |
Reactivity | Low | Moderate (imine formation) | High (ionic interactions) |
Role in Metabolism | Precursor to aldehyde | Intermediate metabolite | Terminal metabolite |
Covalent Binding | Minimal | Moderate | None |
This compound exhibits unique reactivity due to its aldehyde group, enabling imine formation with primary amines (e.g., lysine residues in proteins), which may contribute to covalent binding in biological systems . In contrast, omega-oic acid finasteride is more stable and undergoes renal excretion .
Comparison with Deuterated Finasteride Analogs
Deuterated finasteride derivatives, such as d9-finasteride, are used as internal standards in pharmacokinetic studies due to their structural similarity to finasteride and resistance to metabolic degradation. For example:
- d9-Finasteride : Used to quantify finasteride and its metabolites in plasma, improving assay accuracy (CV <5%) .
Comparison with Other Carboxaldehyde Derivatives
Carboxaldehyde-containing compounds vary widely in biological and chemical reactivity. Key comparisons include:
(a) 9-Acridine Carboxaldehyde
- Source: Metabolite of carbamazepine and iminostilbene .
- Reactivity : Forms stable imines with primary amines (e.g., neutrophil proteins), leading to 100-fold higher covalent binding than carbamazepine .
- Biological Impact : Linked to hematological adverse reactions due to protein adduct formation .
- Contrast with this compound: While both form imines, this compound’s binding is less pronounced and primarily occurs in hepatic microsomes .
(b) Ferrocene Carboxaldehyde
- Application : Used in synthesizing anti-malarial 1,2,4-oxadiazoles .
- Reactivity : Requires Lewis acid catalysts (e.g., CeCl3) for condensation reactions, unlike this compound, which is enzymatically oxidized .
(c) Quinoline/Pyridine Carboxaldehydes
Actividad Biológica
Finasteride carboxaldehyde is a significant metabolite of finasteride, a well-known 5α-reductase inhibitor used primarily for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia. Understanding the biological activity of this compound is crucial for elucidating its pharmacological effects and potential side effects.
Finasteride functions by inhibiting the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone (DHT), a more potent androgen implicated in prostate growth and hair loss. Specifically, this compound is produced through the metabolism of finasteride, with studies indicating that it may influence similar pathways as its parent compound. The primary mechanism involves the inhibition of DHT synthesis, leading to reduced androgenic activity in target tissues such as the prostate and hair follicles .
Metabolism and Pharmacokinetics
The metabolism of finasteride involves several steps, including oxidation by cytochrome P450 enzymes (particularly CYP3A4) to form various metabolites, including this compound. This metabolite can further undergo oxidation to form omega-oic acid finasteride . The pharmacokinetic profile of finasteride indicates that its metabolites, including this compound, are crucial for understanding its overall efficacy and safety profile.
Metabolite | Pathway | Enzyme Involved |
---|---|---|
Finasteride | Parent compound | - |
Omega-hydroxy finasteride | Oxidation | CYP3A4 |
This compound | Intermediate | CYP3A4 |
Omega-oic acid finasteride | Further oxidation | CYP3A4 |
Biological Effects and Case Studies
Research has shown that this compound may exhibit biological activities similar to those of finasteride. For instance, studies have indicated that alterations in neuroactive steroid levels due to finasteride treatment can lead to various side effects, including sexual dysfunction and psychological changes .
A significant case-control study evaluated sexual function in patients using oral finasteride. The findings revealed that lower doses were associated with increased reports of sexual dysfunction and psychological symptoms, suggesting that metabolites like this compound may contribute to these adverse effects .
Case Study: Post-Finasteride Syndrome (PFS)
Post-finasteride syndrome is a condition reported by some patients who experience persistent side effects after discontinuation of finasteride. Symptoms include erectile dysfunction, decreased libido, and depression. Research indicates that these symptoms may be linked to alterations in neuroactive steroids and androgen receptor expression in response to both finasteride and its metabolites .
Research Findings
- Inhibition of DHT Production : this compound retains the ability to inhibit DHT production effectively, contributing to the therapeutic effects observed in conditions like BPH and androgenetic alopecia.
- Neuroactive Steroid Modulation : Changes in neuroactive steroid levels have been documented following treatment with finasteride, with implications for mental health outcomes in users .
- Potential for Drug Interaction : Given its metabolism via CYP3A4, there is a potential for drug-drug interactions involving this compound, which could impact the pharmacokinetics of co-administered medications .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Finasteride Carboxaldehyde, and how can researchers optimize reaction conditions for higher yields?
- Methodological Answer : this compound synthesis typically involves catalytic oxidation of precursor molecules, such as finasteride derivatives, under controlled conditions. Optimization can be achieved via factorial design experiments (e.g., Box-Behnken design) to assess variables like temperature, catalyst concentration, and reaction time. For example, a study demonstrated that adjusting the solvent polarity and catalyst loading improved yield by 18% while maintaining >95% purity . Researchers should validate reaction progress using TLC or HPLC and cross-reference protocols from peer-reviewed synthetic chemistry journals .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques (e.g., H/C NMR, FT-IR) to confirm structural identity and chromatographic methods (HPLC, GC-MS) to assess purity. For impurities, use mass spectrometry to identify degradation products. A 2024 study highlighted the importance of independent analytical validation, emphasizing that batch-to-batch variability in carboxaldehyde derivatives requires ≥3 replicates per analysis to ensure reproducibility .
Q. What experimental protocols are recommended for assessing this compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies using simulated physiological buffers (e.g., pH 7.4 PBS) at 37°C. Monitor degradation kinetics via UV-Vis spectroscopy or LC-MS over 72 hours. Include control groups with inert analogs to distinguish chemical degradation from enzymatic activity. A 2023 nano-emulsion study recommended lyophilization to stabilize labile aldehyde groups in aqueous media .
Advanced Research Questions
Q. How can conflicting data on this compound’s metabolite profiles be reconciled in preclinical studies?
- Methodological Answer : Discrepancies in metabolite data (e.g., α/β-reduced steroid ratios) may arise from interspecies differences in 5α-reductase isoforms. Use species-specific enzyme assays and isotopic labeling (e.g., C-Finasteride Carboxaldehyde) to track metabolic pathways. A 2009 clinical study found that human prostate tissue metabolizes this compound into neuroactive 7α-hydroxy derivatives, unlike rodent models, necessitating cross-validation with human cell lines .
Q. What experimental designs are optimal for studying this compound’s impact on neuroactive steroid synthesis?
- Methodological Answer : Employ longitudinal in vivo models with repeated sampling of cerebrospinal fluid (CSF) and plasma to track neurosteroid fluctuations (e.g., allopregnanolone). Combine this with qPCR analysis of 5α-reductase expression in target tissues. A 2009 trial on finasteride reported a 40% reduction in CSF allopregnanolone levels after 4 months, highlighting the need for dose-response studies to differentiate acute vs. chronic effects .
Q. How can researchers address reproducibility challenges in this compound’s pharmacological assays?
- Methodological Answer : Standardize assay conditions by pre-treating cell lines with charcoal-stripped serum to eliminate confounding steroids. Use high-content screening (HCS) to quantify intracellular aldehyde accumulation. A 2024 nano-emulsion study emphasized the role of particle size (≤100 nm) in enhancing cellular uptake, which reduces variability in IC measurements .
Q. What strategies mitigate oxidative degradation of this compound in long-term storage?
- Methodological Answer : Store lyophilized samples under argon at -80°C to prevent aldehyde oxidation. For liquid formulations, add antioxidants (e.g., 0.1% BHT) and chelating agents (e.g., EDTA). A 2022 stability study showed that light exposure increases degradation by 25%; thus, amber glass vials are critical for photolabile derivatives .
Q. Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to this compound research questions?
- Methodological Answer :
- Feasible : Pilot studies using computational models (e.g., molecular docking with 5α-reductase) to predict binding affinity before in vitro work.
- Novel : Explore understudied pathways, such as this compound’s interaction with GABA receptors, using patch-clamp electrophysiology.
- Ethical : Adhere to NIH guidelines for androgen manipulation studies in animal models, including post-treatment hormone restoration protocols .
Q. Data Analysis and Reporting
Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC/IC. For skewed data, apply Box-Cox transformations. A 2023 study recommended mixed-effects models to account for inter-individual variability in pharmacokinetic studies .
Q. How should researchers document and share raw data for this compound studies?
- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit spectral data (NMR, MS) in public repositories like Zenodo with DOI links. Include metadata on synthesis batches, storage conditions, and instrument calibration logs .
Propiedades
IUPAC Name |
(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-N-(2-methyl-1-oxopropan-2-yl)-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-21(2,13-26)25-20(28)17-7-6-15-14-5-8-18-23(4,12-10-19(27)24-18)16(14)9-11-22(15,17)3/h10,12-18H,5-9,11H2,1-4H3,(H,24,27)(H,25,28)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKLHNVFRBYLTN-WSBQPABSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2C(=O)NC(C)(C)C=O)CCC4C3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C=O)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570310 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154387-61-8 | |
Record name | (4aR,4bS,6aS,7S,9aS,9bS,11aR)-4a,6a-Dimethyl-N-(2-methyl-1-oxopropan-2-yl)-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60570310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.